dolabellanin A
CAS No.: 125199-94-2
Cat. No.: VC0219891
Molecular Formula: C7H5NOS
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125199-94-2 |
|---|---|
| Molecular Formula | C7H5NOS |
| Molecular Weight | 0 |
Introduction
Source Organism: Dolabella auricularia
Biological Characteristics and Habitat
Dolabella auricularia is a substantial shell-less opisthobranch mollusk belonging to the sea hare family. Unlike other sea hare species such as those in the Aplysia genus, D. auricularia features a distinctive body shape characterized by a sloping, disc-like posterior shield adorned with papillae along its edge and a large exhalation siphon in the center . The organism contains a relatively large, flattened, and heavily calcified internal shell embedded within the tissue of this dorsal shield .
The coloration of D. auricularia exhibits considerable variability, ranging from light brown and purplish-brown to various shades of green and olive, sometimes appearing almost black. Regardless of specific coloration, the organism consistently displays a mottled pattern that provides effective camouflage in its natural habitat . Some specimens develop soft pustules across their surface, giving them a distinctive button-like appearance.
D. auricularia primarily inhabits sheltered bays, lagoons, seagrass beds, and large tide pools, typically found on sandy or muddy substrates . While commonly recognized as a shallow-water species, scientific evidence has documented its presence at depths reaching 50 meters in the Gulf of Mannar . This sea hare follows a nocturnal lifestyle and maintains an extensive diet comprising red, green, and brown algae along with various sea grasses .
Distribution and Size
The geographical distribution of D. auricularia encompasses the Indian Ocean and the western and northwestern Pacific regions, including substantial populations in the Philippines . Scientific studies have demonstrated that these organisms can reach 20-40 centimeters in length, with a documented lifespan of approximately 16 months .
Isolation and Characterization of Dolabellanin A
Extraction Methodology
The isolation of dolabellanin A involves a systematic extraction process focused specifically on the albumen gland of D. auricularia . According to established methodologies, researchers first separate the coelomic body fluid and organs from the animals before freezing the materials at -80°C until processing . When preparing to extract dolabellanin A, the albumen gland is specifically targeted as the primary source tissue.
The extraction protocol typically begins with homogenization of the glandular tissue in an appropriate buffer solution, followed by centrifugation to remove cellular debris. This initial separation yields a crude extract containing numerous biomolecules, requiring further purification steps to isolate the target compound.
Purification Techniques
The purification of dolabellanin A employs two principal techniques: gel filtration and high-performance liquid chromatography (HPLC) . Gel filtration chromatography serves as an initial separation method, utilizing size-exclusion principles to differentiate proteins based on their molecular dimensions. This technique effectively removes larger and smaller molecular components, providing a partially purified fraction containing dolabellanin A.
Subsequent HPLC processing further refines this fraction through specific interactions with the stationary phase, allowing for high-resolution separation of dolabellanin A from remaining contaminants . The combination of these techniques provides a powerful approach for isolating pure dolabellanin A suitable for structural characterization and functional analysis.
Antimicrobial Properties of Dolabellanin A
Spectrum of Activity
Dolabellanin A demonstrates substantial antimicrobial activity against a diverse range of bacterial pathogens. While specific data on dolabellanin A's antimicrobial spectrum is limited in the provided search results, research on related dolabellanins indicates efficacy against both Gram-positive and Gram-negative bacteria . Studies on dolabellanin B2, for instance, have shown potent activity against bacterial strains including Staphylococcus aureus, Bacillus subtilis, Serratia marcescens, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Proteus mirabilis .
Given the structural and functional similarities among dolabellanin variants, it is reasonable to infer that dolabellanin A likely exhibits comparable antimicrobial capabilities, though specific minimum inhibitory concentration (MIC) values for dolabellanin A against individual bacterial species would require further experimental verification.
Comparative Analysis of Dolabellanins
Structural Characteristics
Dolabellanin A represents one member of a family that includes at least five variants: dolabellanin A, B, C, E, and P. These proteins are extracted from different anatomical components of D. auricularia, including the coelomic fluid, purple fluid, albumen gland, and egg mass . While sharing fundamental structural similarities, each variant possesses unique characteristics that influence its specific biological activities.
Table 1 below summarizes the source tissues and basic characteristics of the five known dolabellanin variants:
Functional Variations
Each dolabellanin variant appears to serve specific physiological roles within D. auricularia, though all contribute to the organism's chemical defense system. Dolabellanin A, being derived from the albumen gland, likely plays a crucial role in protecting reproductive tissues from microbial infection. The presence of multiple dolabellanin variants across different tissues suggests an evolved, multi-layered defensive strategy employed by the sea hare.
Future Research Directions
Structural Optimization
Future research efforts may focus on determining the complete three-dimensional structure of dolabellanin A using advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Understanding the detailed molecular structure would facilitate structure-activity relationship studies and potentially enable the development of synthetic analogues with enhanced antimicrobial properties or improved pharmacological profiles.
Clinical Development Pathways
The transition from laboratory studies to clinical applications represents a critical research direction for dolabellanin A. This process would necessitate comprehensive toxicological evaluations, pharmacokinetic assessments, and efficacy studies in appropriate disease models. Additionally, formulation development would need to address stability, delivery, and bioavailability considerations specific to protein-based therapeutics.
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